molecular formula C16H16N2OS B11690968 4-(4-Methylphenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile

4-(4-Methylphenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B11690968
M. Wt: 284.4 g/mol
InChI Key: MYNGHHRUQQUTQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylphenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a tetrahydropyridine ring, a carbonitrile group, and a prop-2-en-1-ylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with a suitable nitrile and a thiol compound under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-Methylphenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents. Research is ongoing to explore its efficacy in treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials. Its unique chemical properties make it suitable for applications in materials science, such as the development of polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylphenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile
  • 4-(4-Methylphenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carboxamide
  • 4-(4-Methylphenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups. The presence of the carbonitrile group, along with the tetrahydropyridine ring and the prop-2-en-1-ylsulfanyl substituent, provides a distinct chemical profile that can be exploited for various applications. This combination of features is not commonly found in other similar compounds, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C16H16N2OS

Molecular Weight

284.4 g/mol

IUPAC Name

4-(4-methylphenyl)-2-oxo-6-prop-2-enylsulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile

InChI

InChI=1S/C16H16N2OS/c1-3-8-20-16-14(10-17)13(9-15(19)18-16)12-6-4-11(2)5-7-12/h3-7,13H,1,8-9H2,2H3,(H,18,19)

InChI Key

MYNGHHRUQQUTQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.